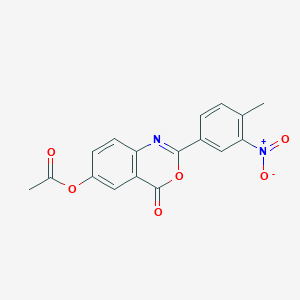

![molecular formula C21H16O3 B5526380 6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5526380.png)

6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of chromen derivatives, including those similar to the compound , often involves multi-component reactions, oxidative cyclization, or photoinduced dehydrogenative annulation. For instance, Zhou et al. (2013) describe an efficient four-component reaction involving substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate to synthesize 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones under mild conditions, highlighting a method that could be adapted for the synthesis of our compound of interest (Zhou et al., 2013).

Molecular Structure Analysis

Studies on similar compounds provide insight into the molecular structures through techniques like X-ray diffraction. For example, Turbay et al. (2014) characterized a psolaren derivative's solid state molecular structure, providing insights into the coplanar arrangement of fused phenyl and hetero-cycle rings, which is relevant for understanding the structural aspects of our compound (Turbay et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of chromen derivatives, including cycloaddition reactions and Michael addition, plays a crucial role in synthesizing and modifying these compounds. Shi et al. (2018) developed a metal-free synthesis of polycyclic heteroaromatic coumarins, demonstrating the potential for innovative, green synthetic approaches for compounds with similar structures (Shi et al., 2018).

Physical Properties Analysis

The physical properties of chromen derivatives, including crystalline structure and fluorescence, are of significant interest. The crystal structure analysis by Inglebert et al. (2014) reveals the conformational aspects of the chromene moiety in similar compounds, which are essential for understanding the physical properties of our compound (Inglebert et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the structural features of the chromen derivatives. The synthesis and functionalization strategies discussed in the literature, such as those by Kumar et al. (2015), which employ green, catalyst-free conditions for synthesizing benzo[f]furo[3,2-c]chromen-4-(5H)-ones, provide insight into the chemical behavior and potential applications of similar compounds (Kumar et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Photooxygenation

The compound 6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one, closely related to angular furocoumarins, has been involved in synthesis and photooxygenation studies. Research shows that compounds such as 9-methyl-1-phenyl-7H-furo[3,2-f]chromen-7-one can be synthesized through the Williamson reaction, followed by cyclization in polyphosphoric acid. These compounds, when subjected to photooxygenation in the presence of tetraphenylporphine as a singlet oxygen sensitizer, yield photo-cleaved products through a [2+2] cycloaddition of singlet oxygen with the furan moiety's double bond, resulting in o-benzoylhydroxy derivatives after Fries rearrangement. This indicates the potential application of such compounds in photochemical synthesis and oxygenation processes (El-Gogary, Hashem, & Khodeir, 2015).

Heterocyclic Compound Synthesis

Another application of compounds structurally related to 6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves the synthesis of various heterocyclic compounds. Arylmethylidene derivatives of furan-2(3H)-ones serve as crucial building blocks for creating heterocyclic compounds that contain pyrimidine and pyridazine structural fragments. This synthesis process can lead to biologically active compounds with heterocyclic chromenone fragments, showing the importance of these structures in developing new molecules with potential biological activity (Aniskova, Grinev, & Yegorova, 2017).

Fluorescent Dyes Development

The compound and its derivatives have also been utilized in the serendipitous stereoselective synthesis of new fluorescent dyes. Reactions involving 3-formylchromones with alkyl isocyanides have led to a new class of organic fluorophores, which exhibit strong blue emission in solution. This process involves a [4+1] cycloaddition followed by an activated electrophilic aromatic substitution at the furan ring and a subsequent dehydration sequence, highlighting the compound's potential in developing new materials for optical applications (Teimouri, 2011).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

10-methyl-14-phenyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O3/c1-12-19-17(18(11-23-19)13-6-3-2-4-7-13)10-16-14-8-5-9-15(14)21(22)24-20(12)16/h2-4,6-7,10-11H,5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLJNPHUPRVOMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)C(=CO2)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5526300.png)

![ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinyl)-1-piperidinecarboxylate oxalate](/img/structure/B5526307.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(1H-imidazol-1-yl)benzoyl]-3-methylpiperidine](/img/structure/B5526324.png)

![5-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5526342.png)

![3,5-dimethoxy-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5526343.png)

![7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5526361.png)

![2-(2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}phenyl)ethanol hydrochloride](/img/structure/B5526366.png)

![N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5526381.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5526387.png)

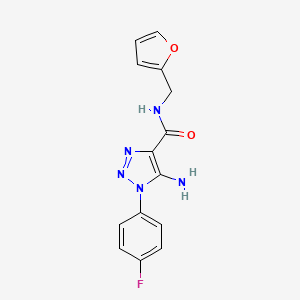

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5526401.png)

![methyl {3-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5526410.png)

![1-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5526416.png)